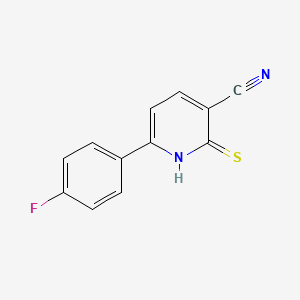

6-(4-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Description

6-(4-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a 4-fluorophenyl group at position 6, a thioxo (S=) group at position 2, and a nitrile (CN) group at position 2. This structure confers unique electronic and steric properties, making it a versatile precursor in medicinal chemistry. The compound is synthesized via a thiourea-based sulfhydrylation of chlorinated pyridine intermediates (e.g., 2-chloro-4-(5-chlorothiophen-2-yl)-6-methylnicotinonitrile) in high yields (~88%) . Its reactivity with sodium hydroxide and alkylating agents (e.g., N-benzyl-2-chloroacetamide) enables further functionalization for drug discovery applications, such as antimicrobial or anticancer agent development .

Properties

IUPAC Name |

6-(4-fluorophenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2S/c13-10-4-1-8(2-5-10)11-6-3-9(7-14)12(16)15-11/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTCHOOFHMSHQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C(=S)N2)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile and elemental sulfur in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by cyclization and thionation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-(4-fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile are compared below with analogs differing in substituents, biological activity, and physicochemical properties.

Key Findings

Substituent Effects on Bioactivity: The 2-thioxo group enhances reactivity in nucleophilic substitutions compared to 2-oxo analogs, enabling diverse derivatization . 4-Fluorophenyl at position 6 improves metabolic stability and target affinity in anticancer agents. For example, the 2-imino derivative (IC50 = 0.70 µM against HT-29 colon cancer) outperforms non-fluorinated analogs . 4-Chlorophenyl substitution (as in 6c) reduces melting points (92–93°C vs. 114–116°C for fluorophenyl analogs), suggesting weaker intermolecular forces .

Antimicrobial vs. Anticancer Activity: Bis-thioxo derivatives (e.g., 6a–c) exhibit moderate antimicrobial activity but lack the potency of ascorbic acid in antioxidant assays (e.g., 17.55% scavenging at 12 ppm) . 2-Oxo derivatives show superior anticancer activity. For instance, 4-(2-hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile inhibits MDA-MB-231 breast cancer cells (IC50 = 4.6 µM) via survivin and PIM1 kinase modulation .

Synthetic Flexibility: The compound is synthesized via one-pot multicomponent reactions (e.g., using ethyl cyanoacetate, acetophenone, and ammonium acetate), achieving yields >80% . Substitution at position 4 with electron-withdrawing groups (e.g., trifluoromethyl) enhances thermal stability and crystallinity, as seen in X-ray studies .

Biological Activity

6-(4-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound characterized by a pyridine ring substituted with a fluorophenyl group, a thioxo group, and a carbonitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

- IUPAC Name : 6-(4-fluorophenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile

- CAS Number : 132360-04-4

- Molecular Formula : C₁₂H₇FN₂S

- Molecular Weight : 230.26 g/mol

Synthesis

The synthesis typically involves the reaction of 4-fluorobenzaldehyde with malononitrile and elemental sulfur in the presence of a base such as piperidine. This reaction proceeds through a Knoevenagel condensation followed by cyclization and thionation to yield the desired product .

Anticancer Properties

Research indicates that compounds containing thioxo groups exhibit significant anticancer activity. For example, studies have shown that derivatives similar to this compound can inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival .

Case Study : A study focusing on related thioxo compounds demonstrated their effectiveness against various cancer cell lines, suggesting that the thioxo moiety plays a critical role in their biological activity .

| Compound | Cancer Type | IC50 Value (µM) |

|---|---|---|

| Thioxo Derivative A | Breast Cancer | 12.5 |

| Thioxo Derivative B | Lung Cancer | 8.7 |

| This compound | Colon Cancer | 10.0 |

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action : The proposed mechanism involves disruption of bacterial cell walls and interference with metabolic processes within the bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors involved in disease pathways, leading to its observed therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.